molecular formula C8H12O2 B14681427 Methyl hepta-3,5-dienoate CAS No. 38013-24-0

Methyl hepta-3,5-dienoate

Cat. No.: B14681427
CAS No.: 38013-24-0
M. Wt: 140.18 g/mol
InChI Key: HMKDHTVLUSXSIU-UHFFFAOYSA-N
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Description

Methyl hepta-3,5-dienoate is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a conjugated diene system and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hepta-3,5-dienoate can be synthesized through several methods. One common approach involves the esterification of hepta-3,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl hepta-3,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The conjugated diene system allows for electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen chloride (HCl).

Major Products Formed

    Oxidation: Hepta-3,5-dienoic acid or hepta-3,5-dienal.

    Reduction: Methyl hepta-3,5-dienol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Methyl hepta-3,5-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl hepta-3,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, making the compound reactive towards electrophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Hepta-3,5-dienoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl hepta-2,4-dienoate: Similar ester but with different double bond positions.

    Hepta-3,5-dien-2-one: Contains a ketone group instead of an ester.

Uniqueness

Methyl hepta-3,5-dienoate is unique due to its specific conjugated diene system and ester functional group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

CAS No.

38013-24-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl hepta-3,5-dienoate

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-6H,7H2,1-2H3

InChI Key

HMKDHTVLUSXSIU-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCC(=O)OC

Origin of Product

United States

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